molecular formula C16H13N7O3 B15042688 N'-[(E)-(2-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-[(E)-(2-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B15042688
M. Wt: 351.32 g/mol
InChI Key: NKVCMAPHQBCSPH-LICLKQGHSA-N
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Description

N’-[(E)-(2-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group, a tetrazole ring, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide typically involves the condensation of 2-nitrobenzaldehyde with 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH) to facilitate the process.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can interact with various biological receptors. These interactions can lead to the modulation of cellular processes, such as enzyme inhibition or activation, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • N’-[(E)-(4-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • N’-[(E)-2-furylmethylene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Uniqueness

N’-[(E)-(2-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13N7O3

Molecular Weight

351.32 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C16H13N7O3/c24-15(18-17-10-13-8-4-5-9-14(13)23(25)26)11-22-20-16(19-21-22)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,24)/b17-10+

InChI Key

NKVCMAPHQBCSPH-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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